N-(4-chlorophenyl)-1-(6-methoxypyridazin-3-yl)piperidine-3-carboxamide N-(4-chlorophenyl)-1-(6-methoxypyridazin-3-yl)piperidine-3-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16315007
InChI: InChI=1S/C17H19ClN4O2/c1-24-16-9-8-15(20-21-16)22-10-2-3-12(11-22)17(23)19-14-6-4-13(18)5-7-14/h4-9,12H,2-3,10-11H2,1H3,(H,19,23)
SMILES:
Molecular Formula: C17H19ClN4O2
Molecular Weight: 346.8 g/mol

N-(4-chlorophenyl)-1-(6-methoxypyridazin-3-yl)piperidine-3-carboxamide

CAS No.:

Cat. No.: VC16315007

Molecular Formula: C17H19ClN4O2

Molecular Weight: 346.8 g/mol

* For research use only. Not for human or veterinary use.

N-(4-chlorophenyl)-1-(6-methoxypyridazin-3-yl)piperidine-3-carboxamide -

Specification

Molecular Formula C17H19ClN4O2
Molecular Weight 346.8 g/mol
IUPAC Name N-(4-chlorophenyl)-1-(6-methoxypyridazin-3-yl)piperidine-3-carboxamide
Standard InChI InChI=1S/C17H19ClN4O2/c1-24-16-9-8-15(20-21-16)22-10-2-3-12(11-22)17(23)19-14-6-4-13(18)5-7-14/h4-9,12H,2-3,10-11H2,1H3,(H,19,23)
Standard InChI Key APRUMKSDWYRNSP-UHFFFAOYSA-N
Canonical SMILES COC1=NN=C(C=C1)N2CCCC(C2)C(=O)NC3=CC=C(C=C3)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

The compound’s structure integrates three key components:

  • Piperidine ring: A six-membered nitrogen-containing heterocycle.

  • 4-Chlorophenyl group: An aromatic ring with a chlorine substituent at the para position.

  • 6-Methoxypyridazine: A diazine ring with methoxy and nitrogen atoms at positions 6 and 3, respectively .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₁₇H₁₉ClN₄O₂
Molecular Weight346.8 g/mol
IUPAC NameN-(4-Chlorophenyl)-1-(6-methoxypyridazin-3-yl)piperidine-3-carboxamide
Canonical SMILESCOC₁=NN=C(C=C₁)N₂CCCC(C₂)C(=O)NC₃=CC=C(C=C₃)Cl

Spectroscopic Data

  • ¹H-NMR: Peaks at δ 3.98 (methoxy protons), δ 7.41–7.94 (aromatic protons), and δ 2.65–2.88 (piperidine methylene groups) .

  • FT-IR: Stretching vibrations at 1628 cm⁻¹ (amide C=O) and 1240 cm⁻¹ (C-O of methoxy).

Synthesis and Optimization

Synthetic Pathways

The synthesis typically involves multi-step organic reactions:

  • Formation of the pyridazine intermediate: 3-Chloro-6-hydrazinopyridazine reacts with 4-chloroacetophenone under refluxing methanol to yield a hydrazone intermediate .

  • Piperidine coupling: The intermediate undergoes nucleophilic substitution with piperidine-3-carboxylic acid derivatives in the presence of a coupling agent (e.g., EDCI or HATU).

  • Amide bond formation: Reaction with 4-chloroaniline using ethyl chloroformate as an activator .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield
Hydrazone formationMethanol, reflux, 5 h71%
Piperidine couplingDCM, EDCI, DMAP, RT, 12 h65%
Amide bond formationEthyl chloroformate, TEA, DMF58%

Purification and Characterization

  • Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity.

  • HPLC-MS confirms molecular ion peaks at m/z 347.1 [M+H]⁺ .

Structural and Electronic Analysis

X-ray Crystallography

Single-crystal X-ray studies reveal:

  • Piperidine ring: Adopts a chair conformation with the carboxamide group in an equatorial position .

  • Dihedral angles: 85.2° between pyridazine and chlorophenyl planes, indicating limited conjugation .

Computational Studies

  • DFT calculations (B3LYP/6-311+G(d,p)):

    • HOMO-LUMO gap: 4.3 eV, suggesting moderate reactivity .

    • Electrostatic potential maps highlight nucleophilic regions at the pyridazine N-atoms .

Biological Activity and Mechanistic Insights

Enzymatic Inhibition

  • Cyclophilin D (CypD) inhibition: IC₅₀ = 2.1 μM, potentially mitigating mitochondrial permeability transition in neurodegenerative diseases .

  • HDAC inhibition: Moderate activity (IC₅₀ = 8.7 μM) due to interaction with zinc-binding sites .

Antimicrobial Properties

  • Staphylococcus aureus: MIC = 32 μg/mL, attributed to disruption of cell wall biosynthesis .

  • Candida albicans: Limited activity (MIC > 128 μg/mL) .

TargetActivity (IC₅₀/MIC)Model System
CypD2.1 μMHuman fibroblasts
HDAC8.7 μMIn vitro assay
S. aureus32 μg/mLBroth microdilution

Pharmacokinetic and Toxicological Profile

ADMET Predictions

  • Absorption: High Caco-2 permeability (Papp = 18 × 10⁻⁶ cm/s) .

  • Metabolism: CYP3A4-mediated oxidation of the methoxy group .

  • Toxicity: Low hepatotoxicity risk (LD₅₀ > 500 mg/kg in rodents).

Bioavailability

  • Oral bioavailability: 43% in rat models, limited by first-pass metabolism .

  • Plasma protein binding: 89%, prolonging half-life to 6.2 h .

Applications and Future Directions

Material Science

  • Coordination chemistry: Forms stable complexes with Cu(II) and Zn(II), explored for catalytic applications.

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